4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate
Description
4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate (C₂₅H₁₇BrClNO₃) is a quinoline-based ester derivative characterized by a 6-bromo substituent on the quinoline core, a 4-chlorophenyl group at position 2, and a 4-methylphenyl ester moiety at position 4 . Its molecular weight is 494.769 g/mol, with a monoisotopic mass of 493.008033 g/mol (ChemSpider ID: 4347869) . The compound is synthesized via palladium-catalyzed cross-coupling reactions, as exemplified in protocols for related quinolinecarboxylates . Key spectral data include HRMS (ESI-QTOF) for validation of molecular structure .
Properties
CAS No. |
355421-70-4 |
|---|---|
Molecular Formula |
C23H15BrClNO2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(4-methylphenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H15BrClNO2/c1-14-2-9-18(10-3-14)28-23(27)20-13-22(15-4-7-17(25)8-5-15)26-21-11-6-16(24)12-19(20)21/h2-13H,1H3 |
InChI Key |
WEOSAAZLQUDRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes the preparation of the starting materials, the coupling reaction, and subsequent purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinolinecarboxylate derivatives with oxidized functional groups.
Reduction: Formation of reduced quinolinecarboxylate derivatives.
Substitution: Formation of substituted quinolinecarboxylate derivatives with different functional groups.
Scientific Research Applications
4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
highlights critical SAR trends:
4-Methylphenyl > 4-Chlorophenyl > 4-Methoxyphenyl : The 4-methylphenyl substituent at R1 maximizes activity (IC₅₀ = 0.9 µM vs. 2.14 µM for 4-ClPh), attributed to optimal hydrophobicity without excessive electron withdrawal .
Halogen Effects: Bromine at position 6 (quinoline core) enhances electrophilicity, improving target binding compared to non-halogenated analogs .
Biological Activity
4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate is a synthetic organic compound belonging to the quinolinecarboxylate family, notable for its complex structure and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial, antimalarial, and anticancer research.
Chemical Structure and Properties
The compound features a quinoline ring system, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Its molecular formula is with a molecular weight of approximately 434.79 g/mol. The presence of bromine and chlorine substituents enhances its reactivity and biological activity, making it a subject of interest in various studies.
Biological Activity Overview
Research indicates that compounds with quinoline structures often exhibit significant biological activities. The specific biological activities of 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate include:
- Antimicrobial Activity : Studies have shown that this compound possesses inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Antimalarial Properties : Similar compounds in the quinoline family have been documented for their antimalarial effects, indicating that this compound may also exhibit such activity.
- Anticancer Potential : Preliminary investigations suggest that it may influence cancer cell proliferation and apoptosis, warranting further exploration in cancer therapy.
The mechanism by which 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate exerts its biological effects is still under investigation. Interaction studies have focused on its binding affinity with biological targets such as enzymes and receptors. The electrophilic nature of the bromine and chlorine atoms allows for potential substitution reactions, which may play a role in its mechanism of action.
Data Table: Comparative Biological Activity
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate | Antimicrobial, Antimalarial, Anticancer | |
| 6-Bromo-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid | Antimicrobial | |
| 3-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate | Anticancer |
Case Studies
- Antimicrobial Efficacy : A study conducted on various derivatives of quinoline demonstrated that modifications at the 6-position significantly enhanced antibacterial activity against Gram-positive bacteria. The specific impact of the bromine atom in this context was noted to increase lipophilicity, improving cell membrane penetration.
- Anticancer Research : In vitro studies have indicated that compounds similar to 4-Methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the specific pathways involved.
- Antimalarial Activity : A comparative analysis revealed that quinoline derivatives exhibit potent activity against Plasmodium falciparum. The introduction of halogen substituents was found to enhance efficacy, suggesting that this compound could be further investigated for its antimalarial properties.
Q & A
How can synthetic routes for 4-methylphenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate be optimized to improve yield and purity?
Level : Basic (Synthesis Optimization)
Methodological Answer :
- Reagent Selection : Use phosphorus oxychloride (POCl₃) as a catalyst for esterification, as demonstrated in analogous quinoline carboxylate syntheses .
- Temperature Control : Maintain reaction temperatures between 353–363 K to minimize side reactions (e.g., decarboxylation) while ensuring complete ester bond formation .
- Workup Protocol : Neutralize reaction mixtures with sodium bicarbonate to precipitate the product, followed by recrystallization in ethanol to enhance purity .
What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Level : Basic (Characterization)
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions (e.g., bromine at C6, chlorophenyl at C2) and confirm ester linkage integrity .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₁₅BrClNO₃) and isotopic patterns for bromine/chlorine .
- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and detect trace impurities .
How do structural modifications (e.g., halogen substitution) impact biological activity in quinoline derivatives?
Level : Advanced (Structure-Activity Relationships)
Methodological Answer :
- Bromine at C6 : Enhances electrophilic reactivity, potentially improving interactions with biological targets (e.g., enzyme active sites) .
- Chlorophenyl at C2 : Increases lipophilicity, which may enhance membrane permeability but could reduce solubility .
- Comparative Assays : Test analogs (e.g., 6-chloro or 6-fluoro variants) in enzyme inhibition assays to quantify substituent effects .
How can researchers resolve contradictions in reported biological activity data for similar quinoline-carboxylates?
Level : Advanced (Data Contradiction Analysis)
Methodological Answer :
- Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time .
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to validate potency claims .
- Off-Target Screening : Use proteome profiling to identify non-specific binding, which may explain divergent results .
What computational methods are suitable for predicting the binding modes of this compound to biological targets?
Level : Advanced (Mechanistic Studies)
Methodological Answer :
- Molecular Docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerases or kinases, focusing on halogen-bonding motifs .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR Modeling : Train models using datasets from PubChem BioAssay to predict activity cliffs .
What strategies mitigate degradation during long-term storage of this compound?
Level : Basic (Stability Assessment)
Methodological Answer :
- Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation and hydrolysis .
- Stability Monitoring : Use LC-MS every 3 months to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .
- Excipient Screening : Add stabilizers like trehalose (1% w/v) to lyophilized formulations .
What in vitro models are appropriate for preliminary toxicity screening?
Level : Basic (Biological Screening)
Methodological Answer :
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 24-h exposure .
- Cytokine Storm Risk : Measure IL-6 and TNF-α secretion in THP-1 macrophages .
- hERG Inhibition : Patch-clamp assays to assess cardiac liability (IC₅₀ < 10 µM indicates high risk) .
How does the compound’s logP affect its pharmacokinetic profile?
Level : Advanced (ADME Profiling)
Methodological Answer :
- logP Measurement : Determine via shake-flask method (octanol/water) or HPLC-derived logk′ .
- Permeability : Use Caco-2 monolayers; logP >3 correlates with high absorption but potential solubility issues .
- Metabolic Stability : Incubate with human liver microsomes (HLM) to calculate intrinsic clearance .
What synthetic intermediates pose safety hazards, and how are they managed?
Level : Advanced (Safety Protocols)
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
